1-Chloro-2-methylaziridine
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Overview
Description
1-Chloro-2-methylaziridine is a three-membered heterocyclic compound containing a nitrogen atom and a chlorine substituent on the second carbon. This compound is part of the aziridine family, known for their significant ring strain and reactivity. Aziridines are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring. Another method includes the use of chloroamine derivatives and alkenes under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Ring-Opening Reactions: Due to the ring strain, the aziridine ring can be opened by nucleophiles, leading to the formation of linear amines.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to yield secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions with nucleophiles such as water, alcohols, or amines.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted aziridines.
Ring-Opening Reactions: Linear amines or amino alcohols.
Oxidation: Aziridine N-oxides.
Reduction: Secondary amines.
Scientific Research Applications
1-Chloro-2-methylaziridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylaziridine involves its high reactivity due to ring strain. The compound can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This alkylation can disrupt normal cellular functions, making it a potential candidate for anticancer and antimicrobial applications .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the chlorine substituent.
2-Methylaziridine: Similar structure but without the chlorine atom.
1-Chloroaziridine: Lacks the methyl group on the aziridine ring.
Uniqueness: 1-Chloro-2-methylaziridine is unique due to the presence of both a chlorine and a methyl group on the aziridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
CAS No. |
24457-26-9 |
---|---|
Molecular Formula |
C3H6ClN |
Molecular Weight |
91.54 g/mol |
IUPAC Name |
1-chloro-2-methylaziridine |
InChI |
InChI=1S/C3H6ClN/c1-3-2-5(3)4/h3H,2H2,1H3 |
InChI Key |
IADSLMKKPWETFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1Cl |
Origin of Product |
United States |
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